molecular formula C3H8ClNO B083577 Methyl acetimidate hydrochloride CAS No. 14777-27-6

Methyl acetimidate hydrochloride

Cat. No. B083577
CAS RN: 14777-27-6
M. Wt: 109.55 g/mol
InChI Key: WHYJXXISOUGFLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl acetimidate hydrochloride and similar compounds involves several chemical reactions, starting from basic raw materials. For instance, methyl acetimidate hydrochloride can be used alongside 2,4-dichlorophenylhydrazine to synthesize other complex molecules through reactions facilitated by reagents like triethylamine and phosgene, achieving high yields and purity levels (Zhu Hong-jun, 2010). Moreover, ethyl acetimidate hydrochloride, a related compound, serves as a precursor in the synthesis of ethyl acetohydroximate and its derivatives, demonstrating the versatility of acetimidate hydrochlorides in organic synthesis (Kengo Hyodo, Kensho Miki, Tomoya Yauchi, 2022).

Molecular Structure Analysis

Spectroscopic studies, particularly infrared spectroscopy, have been employed to analyze the molecular structure of methyl acetimidate and its hydrochloride variant. The infrared spectra suggest that the structure of these compounds is consistent with the established imidate structure, and protonation occurs at the nitrogen atom in the case of the hydrochloride (W. Prichard, W. J. Orville-Thomas, 1967).

Chemical Reactions and Properties

Methyl acetimidate hydrochloride undergoes various chemical reactions, reflecting its reactive nature and utility in organic synthesis. For example, it has been used to modify proteins, demonstrating its reactivity with biological molecules and its potential for applications in biochemistry and molecular biology (A. Makoff, A. Malcolm, 1981).

Physical Properties Analysis

While specific studies on the physical properties of methyl acetimidate hydrochloride were not highlighted in the available research, the compound's physical characteristics can generally be inferred from its molecular structure and chemical reactivity. These properties include its solubility, melting point, and boiling point, which are crucial for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of methyl acetimidate hydrochloride, such as its reactivity with different functional groups, stability under various conditions, and hydrolysis behavior, have been explored to understand its potential uses and limitations in synthetic chemistry and biochemistry. The rate of hydrolysis and amidination reactions involving methyl acetimidate has been investigated, providing insights into its behavior in biological systems and its utility as a protein-modifying reagent (A. Makoff, A. Malcolm, 1981).

Scientific Research Applications

  • Infrared Spectroscopy and Structure Analysis : It has been used in spectroscopic studies to analyze structures such as methyl acetimidate and its hydrochloride, with interpretations based on protonation at the nitrogen atom (Prichard & Orville-Thomas, 1967).

  • Synthesis of Organic Compounds : It serves as a raw material in the synthesis of various organic compounds, like the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one (Zhu Hong-jun, 2010).

  • Protein Topography and Biochemical Analysis : Methyl acetimidate has been used to probe the topography of enzymes such as glyceraldehyde 3-phosphate dehydrogenases, providing insights into intramolecular ionic interactions of lysine residues and folding domains in proteins (Lambert & Perham, 1977).

  • Cytogenetic Evaluations : It has been utilized in cytogenetic studies to assess its effects on human lymphocytes, revealing potential adverse cytogenetic outcomes (Richardson, Littlefield & Colyer, 1987).

  • Medical Research in Sickle Cell Anemia : Research has focused on its use as an extracorporeal antisickling agent in sickle cell anemia, highlighting both its effectiveness and challenges related to immune responses (Chao, Berenfeld & Gabuzda, 1984).

  • Radiolabeling in Protein Research : Methyl[3H]acetimidate has been synthesized for use in radiolabeling proteins, demonstrating its utility in biochemical research (Armstrong, Leadlay & Perham, 1980).

  • Mass Spectrometry in Metabolomics : It's been employed in mass spectrometry for the relative quantification of amine-containing species, enhancing electrospray ionization efficiency and increasing detection sensitivity (Shortreed et al., 2006).

  • Protein Modification Studies : Methyl acetimidate has been used to study the effects of pH, concentration, and temperature on its reaction with proteins like sperm whale myoglobin, offering insights into protein chemistry and modification (DiMarchi et al., 1978).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJXXISOUGFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884769
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl acetimidate hydrochloride

CAS RN

14777-27-6
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14777-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl acetimidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLACETIMIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetimidate hydrochloride
Reactant of Route 2
Methyl acetimidate hydrochloride

Citations

For This Compound
146
Citations
E Spinner - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… The Raman spectrum of methyl acetimidate hydrochloride in concentrated hydrochloric acid (cation concentration c. 25%) was determined with a Hilger E612 Raman …
Number of citations: 3 www.publish.csiro.au
RD DiMarchi, WH Garner, CC Wang, GIH Hanania… - Biochemistry, 1978 - ACS Publications
… The methyl acetimidate hydrochloride was adjusted to the reaction pH with cold 5 N NaOH prior to addition to the protein. Throughout the reaction the pH was maintained by the addition …
Number of citations: 15 pubs.acs.org
VB Richardson, LG Littlefield, SO Colyer - Mutation Research/Fundamental …, 1987 - Elsevier
… Typical cell division abnormalities observed after SG 2 exposure of lymphocytes to methyl acetimidate hydrochloride: (ad) aberrant metaphase configurations with chromosomes …
Number of citations: 1 www.sciencedirect.com
K Hyodo, K Miki, T Yauchi - The Journal of Organic Chemistry, 2022 - ACS Publications
An efficient synthesis of ethyl acetohydroximate (EAH) and derivatives was developed. EAH was synthesized from ethyl acetimidate hydrochloride, which was prepared from acetonitrile …
Number of citations: 5 pubs.acs.org
CJA Wallace, DE Harris - Biochemical Journal, 1984 - portlandpress.com
… Louis, MO, USA Methyl acetimidate hydrochloride was prepared by the method of Hunter & … Methyl acetimidate hydrochloride (0.66g) was dissolved in 0.8 ml of 5M-NaOH to give an ap…
Number of citations: 31 portlandpress.com
WH Prichard, WJ Orville-Thomas - Journal of the Chemical Society A …, 1967 - pubs.rsc.org
… Methyl acetimidate hydrochloride is insoluble in the usual solvents used for infrared spectroscopy, so was only examined in the solid state as mulls in Nujol and hexachlorobutadiene …
Number of citations: 2 pubs.rsc.org
DS Tawfik - The Protein Protocols Handbook, 2009 - Springer
… Dissolve 110 mg of methyl acetimidate hydrochloride in approx 1.1 mL of 1 M NaOH (approximately 0.9 M); check the pH and if necessary adjust it to approx 10 with 1 M NaOH (see …
Number of citations: 6 link.springer.com
V Panagia, K Okumura, N Makino, NS Dhalla - Biochimica et Biophysica …, 1986 - Elsevier
… The stimulation of SL Ca2+-pump activities was prevented by inhibitors of PE N-methylation such as S-adenosyI-L-homocysteine and methyl acetimidate hydrochloride. The results …
Number of citations: 49 www.sciencedirect.com
A Nureddin, T Inagami - Biochemical and Biophysical Research …, 1969 - Elsevier
… Extent of acetamidination by methyl acetimidate hydrochloride was affected by pH, temperature and the presence of various competitive inhibitors. All 14 ϵ-amino groups of lysyl …
Number of citations: 23 www.sciencedirect.com
V PANAGIA, N MAKINO, PK GANGULY… - European journal of …, 1987 - Wiley Online Library
… For this purpose, methyl acetimidate hydrochloride, which blocks the amino group of the PtdEtn molecule and thereby prevents its subsequent methylation [25], was used. Sarcolemmal …
Number of citations: 42 febs.onlinelibrary.wiley.com

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